molecular formula C12H17N3O B4927066 2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4927066
M. Wt: 219.28 g/mol
InChI Key: HDUOQUWAAUWSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the mechanisms of glutamatergic neurotransmission and its role in various neurological disorders.

Mechanism of Action

2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone acts by blocking the ion channel of the AMPA receptors, thereby inhibiting the flow of ions across the cell membrane. This leads to a decrease in the excitability of the neurons and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. It also reduces the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating a decrease in glutamate release.

Advantages and Limitations for Lab Experiments

2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a highly selective and potent antagonist of the AMPA receptors, making it an ideal tool for studying the role of these receptors in various neurological disorders. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological conditions in vivo.

Future Directions

There are several future directions for research involving 2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is the development of more selective AMPA receptor antagonists that can target specific subtypes of these receptors. Additionally, the use of 2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in combination with other drugs may provide new insights into the mechanisms of glutamatergic neurotransmission.

Synthesis Methods

2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be synthesized by reacting 2-amino-4-ethyl-5,6,7,8-tetrahydroquinazoline with acetic anhydride and then with dimethyl sulfate. The resulting product is then treated with hydrochloric acid to obtain 2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in pure form.

Scientific Research Applications

2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is primarily used in scientific research to study the mechanisms of ionotropic glutamate receptors, particularly the AMPA receptors. It has been shown to be a potent and selective antagonist of these receptors, which play a critical role in synaptic plasticity, learning, and memory.

properties

IUPAC Name

2-amino-4-ethyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-4-7-10-8(15-11(13)14-7)5-12(2,3)6-9(10)16/h4-6H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOQUWAAUWSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-ethyl-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

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